3-Amino-2-mercapto-3H-quinazolin-4-one
Overview
Description
Quinazolin-4(3H)-ones are a class of heterocyclic compounds that have garnered significant interest due to their wide range of biological activities. The compound 3-Amino-2-mercapto-3H-quinazolin-4-one is a derivative of quinazolinone, which is known for its potent analgesic, anti-inflammatory, and antimicrobial properties . These compounds are considered "privileged" pharmacophores in drug development due to their structural versatility and biological relevance .
Synthesis Analysis
The synthesis of quinazolin-4(3H)-ones can be achieved through various environmentally benign methods. An electrochemical protocol has been developed for the synthesis of quinazolin-4(3H)-one derivatives from α-keto acids and 2-aminobenzamides, which proceeds without the need for metal catalysts, bases, or external oxidants and produces CO2 as a by-product . Another method involves the use of 2-aminobenzamides and orthoesters in the presence of acetic acid, which allows for the synthesis of a range of quinazolin-4(3H)-ones under reflux conditions . Additionally, a one-pot cascade synthesis using nickel-catalyzed dehydrogenative coupling of o-aminobenzamide with alcohols has been reported, which is efficient and environmentally friendly .
Molecular Structure Analysis
The molecular structure of quinazolin-4(3H)-ones is characterized by a bicyclic system containing nitrogen atoms at the 1- and 3-positions. The presence of substituents on the quinazolinone ring can significantly influence the compound's properties and biological activity. For instance, the introduction of a mercapto group at the 2-position and various substituents at the N-3 position can lead to compounds with enhanced analgesic and anti-inflammatory activities .
Chemical Reactions Analysis
Quinazolin-4(3H)-ones can undergo various chemical reactions due to their reactive sites. For example, 3-amino-2-methyl-quinazolin-4(3H)-ones can be synthesized from benzoxazinones using a tandem microwave-assisted process, and their functional free 3-amino group can be further derivatized to acetamides or arylamides . Moreover, the synthesis of 2-[mercapto(cyano)methylene]-1,2,3,4-tetrahydroquinazolin-4-ones from 2-cyanomethylquinazolin-4(3H)-ones has been described, showcasing the versatility of the quinazolinone scaffold in chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolin-4(3H)-ones are influenced by their molecular structure and substituents. These compounds typically have well-defined melting points, and their structures can be elucidated using techniques such as FT-IR, 1H-NMR, 13C-NMR, and HRMS . The introduction of electron-withdrawing or electron-donating groups can affect the compound's reactivity, solubility, and overall stability. For instance, the presence of a mercapto group can enhance the nucleophilicity of the compound, which may be exploited in further chemical reactions .
Scientific Research Applications
1. Lanthanum-Selective Sensors
- Application Summary: 3-Amino-2-mercapto-3H-quinazolin-4-one is used as a suitable carrier for La (III) ion in the creation of new solvent polymeric membrane (PME) and coated graphite (CGE) electrodes .
- Methods of Application: The sensors exhibited a Nernstian response for La (III) ion over a wide concentration range with a fast response time .
- Results: The sensors were used in the determination of lanthanum ions in spiked water sample and also utilized for indirect determination of fluoride content of two mouth wash preparation samples .
2. DNA Photo-Disruptive and Molecular Docking Studies
- Application Summary: 3-Amino-2-methyl-quinazolin-4 (3 H )-ones have been synthesized, in good to excellent yields, via their corresponding benzoxazinones using an efficient tandem microwave-assisted green process .
- Methods of Application: A novel green microwave-assisted protocol has been developed, which involved the attack of hydrazides on benzoxazinones .
- Results: Eight out of the eleven 3-amino-2-methyl-quinazolin-4 (3 H )-ones were found photo-active towards plasmid DNA under UVB, and four under UVA irradiation .
3. Analgesic and Anti-Inflammatory
- Application Summary: 3H-quinazolin-4-one derivatives are used as analgesic and anti-inflammatory agents .
- Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
- Results: The specific results or outcomes obtained are not provided in the source .
4. Antimicrobial Activity
- Application Summary: The sodium salt of 2- mercapto-3-phenyl-quinazolin-4 (3H)-one on condensing with substituted aroyl chloride yielded thioesters of 3-phenyl-quinazolin-4 (3H)-one .
- Methods of Application: All the synthesized thioesters were screened for their antimicrobial activity against Staphylococcus aureus, Pseudomonas aeruginosa, Bacillus subtilis .
- Results: The specific results or outcomes obtained are not provided in the source .
5. Anticancer Activity
- Application Summary: Quinazolin-4(3H)-one derivatives exhibit anticancer effects .
- Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
- Results: The specific results or outcomes obtained are not provided in the source .
6. Antimicrobial and Antifungal Activity
- Application Summary: Many substituted quinazolinone derivatives possess a wide range of bioactivities such as antimicrobial and antifungal activities .
- Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
- Results: The specific results or outcomes obtained are not provided in the source .
7. Antimalarial Activity
- Application Summary: Many substituted quinazoline and quinazolinone derivatives, including 3-Amino-2-mercapto-3H-quinazolin-4-one, possess a wide range of bioactivities such as antimalarial .
- Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
- Results: The specific results or outcomes obtained are not provided in the source .
8. Antidepressant Activity
- Application Summary: Many substituted quinazoline and quinazolinone derivatives, including 3-Amino-2-mercapto-3H-quinazolin-4-one, possess a wide range of bioactivities such as antidepressant .
- Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
- Results: The specific results or outcomes obtained are not provided in the source .
Future Directions
Quinazolinone and its derivatives have received significant attention due to their wide and distinct biopharmaceutical activities . Future research may focus on the development and identification of novel molecules as anticonvulsant agents by the synthesis of some novel quinazolinone derivatives with improved biological activity .
properties
IUPAC Name |
3-amino-2-sulfanylidene-1H-quinazolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3OS/c9-11-7(12)5-3-1-2-4-6(5)10-8(11)13/h1-4H,9H2,(H,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRPVOZIFQMSLTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10352426 | |
Record name | 3-Amino-2-mercapto-3H-quinazolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10352426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2-mercapto-3H-quinazolin-4-one | |
CAS RN |
16951-33-0 | |
Record name | 3-Amino-2-mercapto-3H-quinazolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10352426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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